N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(5-Phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-derived compound featuring a 4,5-dihydropyrazole core substituted with a phenyl group at position 5, a tosyl (p-toluenesulfonyl) group at position 1, and a methanesulfonamide moiety attached to a phenyl ring at position 2. This structure combines sulfonamide and pyrazole pharmacophores, which are associated with diverse biological activities, including antiviral and anti-inflammatory effects .
These properties suggest moderate polarity and solubility, influenced by the sulfonamide and aryl substituents.
Properties
IUPAC Name |
N-[3-[2-(4-methylphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-17-11-13-21(14-12-17)32(29,30)26-23(18-7-4-3-5-8-18)16-22(24-26)19-9-6-10-20(15-19)25-31(2,27)28/h3-15,23,25H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYLJIWMXYKRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition studies. Medicine: Research is ongoing to explore its pharmacological properties, including its potential as an antileishmanial and antimalarial agent. Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Key Observations :
- The target compound’s tosyl group may alter binding dynamics due to steric effects.
Pharmacological Activity Comparison
- Antiviral Potential: The benzoyl/ethoxyphenyl analogs demonstrated stable binding in molecular dynamics (MD) simulations, with root-mean-square deviation (RMSD) <2.0 Å, indicating robust target engagement . The target compound’s tosyl group could enhance metabolic stability but may reduce affinity for MPXV proteins compared to smaller substituents.
- Analgesic Activity: Nicotinoyl-substituted derivatives () showed significant COX-2 inhibition (IC₅₀ ~0.8 µM), highlighting how pyrazole sulfonamides can be tailored for anti-inflammatory applications .
Biological Activity
N-(3-(5-phenyl-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound notable for its structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound integrates a pyrazole moiety with a methanesulfonamide group , which enhances its solubility and reactivity. The presence of a tosylated dihydropyrazole and phenyl groups contributes to its diverse biological applications. The following table summarizes the key structural features and their implications for biological activity:
| Structural Feature | Description | Biological Implications |
|---|---|---|
| Pyrazole Core | Heterocyclic compound with nitrogen atoms | Often associated with anti-inflammatory and antimicrobial properties |
| Methanesulfonamide Group | Enhances solubility and reactivity | May improve interaction with biological targets |
| Tosyl Group | Sulfonate group that can stabilize intermediates | Increases potential for diverse chemical reactions |
Pharmacological Properties
Research indicates that compounds containing pyrazole and sulfonamide functionalities exhibit significant biological activities. Notably, this compound has shown potential in the following areas:
- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, potentially inhibiting the growth of various bacterial strains.
- Antifungal Activity : Similar to its antibacterial effects, antifungal activity has been observed, indicating its utility in treating fungal infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or bacterial metabolism.
- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways that mediate inflammation or infection responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyrazole compounds, providing insights into the potential applications of this compound:
- Antinecroptotic Activity : A related pyrazole compound demonstrated significant antinecroptotic activity with an IC50 value of 0.5 nM, indicating strong potential for therapeutic applications in conditions involving necrosis and inflammation .
- Inhibition of Inflammatory Cytokines : Another study highlighted that pyrazole derivatives could effectively inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
- Broad Spectrum Activity : Research on similar compounds has shown broad-spectrum antimicrobial activity against various pathogens, including resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
